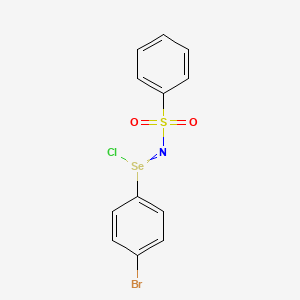
N-(Benzenesulfonyl)-4-bromobenzene-1-seleninimidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Benzenesulfonyl)-4-bromobenzene-1-seleninimidoyl chloride is a complex organic compound that combines elements of sulfur, bromine, and selenium within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzenesulfonyl)-4-bromobenzene-1-seleninimidoyl chloride typically involves multiple steps, starting with the preparation of benzenesulfonyl chloride. Benzenesulfonyl chloride can be synthesized by the chlorination of benzenesulfonic acid or its salts using phosphorus oxychloride
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and in-line monitoring can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Benzenesulfonyl)-4-bromobenzene-1-seleninimidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler forms, often involving the removal of halogen or selenium atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-(Benzenesulfonyl)-4-bromobenzene-1-seleninimidoyl chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl, bromine, and selenium groups into target molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein interactions.
Medicine: Research into its potential as a therapeutic agent is ongoing, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism of action of N-(Benzenesulfonyl)-4-bromobenzene-1-seleninimidoyl chloride involves its interaction with molecular targets through its sulfonyl, bromine, and selenium groups. These interactions can inhibit enzyme activity, alter protein function, or modify cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonyl chloride: A simpler analog used in similar reactions but lacks the bromine and selenium components.
Tosyl chloride: Another sulfonyl chloride derivative, often preferred for its solid-state at room temperature and ease of handling.
Seleninyl chloride: Contains selenium but lacks the sulfonyl and bromine groups.
Uniqueness
N-(Benzenesulfonyl)-4-bromobenzene-1-seleninimidoyl chloride is unique due to its combination of sulfonyl, bromine, and selenium groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
53531-55-8 |
|---|---|
Molekularformel |
C12H9BrClNO2SSe |
Molekulargewicht |
425.6 g/mol |
InChI |
InChI=1S/C12H9BrClNO2SSe/c13-10-6-8-12(9-7-10)19(14)15-18(16,17)11-4-2-1-3-5-11/h1-9H |
InChI-Schlüssel |
VWQOZTSTWQVYGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=[Se](C2=CC=C(C=C2)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



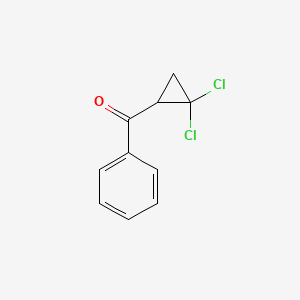


![1,1'-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14645346.png)


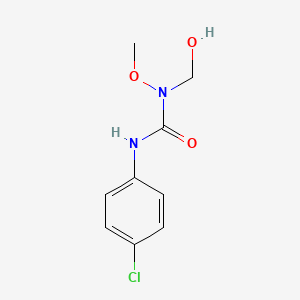
![2-[1-(2-Oxopropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14645362.png)
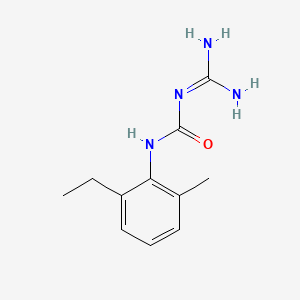
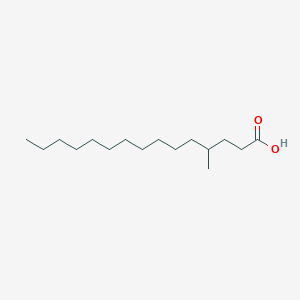
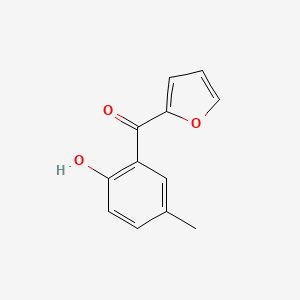
![(4R)-2,2-Dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane](/img/structure/B14645380.png)

